molecular formula C6H15NS B13539148 4-(Dimethylamino)butane-1-thiol

4-(Dimethylamino)butane-1-thiol

Cat. No.: B13539148
M. Wt: 133.26 g/mol
InChI Key: BFOCABWAUPCJFR-UHFFFAOYSA-N
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Description

4-(Dimethylamino)butane-1-thiol is an organic compound with the molecular formula C6H15NS It features a thiol group (-SH) and a dimethylamino group (-N(CH3)2) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)butane-1-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobutane-1-thiol and dimethylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Procedure: 4-chlorobutane-1-thiol is reacted with dimethylamine in the presence of a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The product is purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)butane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or iodine.

    Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides, cyanides, or other amines in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)butane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound is studied for its potential role in biochemical pathways involving thiol groups.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)butane-1-thiol involves its interaction with molecular targets through its thiol and dimethylamino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various targets.

Comparison with Similar Compounds

    Butane-1-thiol: Lacks the dimethylamino group, making it less versatile in chemical reactions.

    4-(Methylamino)butane-1-thiol: Contains a methylamino group instead of a dimethylamino group, leading to different reactivity and applications.

    4-(Dimethylamino)butane-2-thiol: The thiol group is positioned differently, affecting its chemical behavior.

Uniqueness: 4-(Dimethylamino)butane-1-thiol is unique due to the presence of both a thiol and a dimethylamino group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C6H15NS

Molecular Weight

133.26 g/mol

IUPAC Name

4-(dimethylamino)butane-1-thiol

InChI

InChI=1S/C6H15NS/c1-7(2)5-3-4-6-8/h8H,3-6H2,1-2H3

InChI Key

BFOCABWAUPCJFR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCS

Origin of Product

United States

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